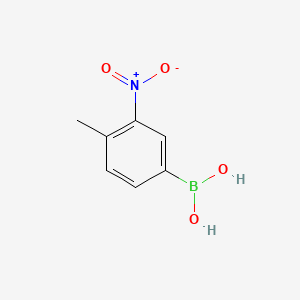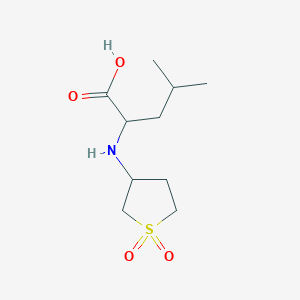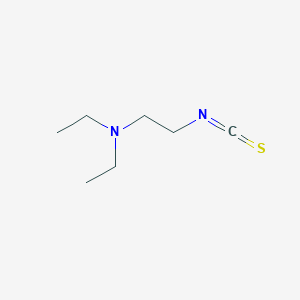
Ácido 4-metil-3-nitrofenilborónico
Descripción general
Descripción
4-Methyl-3-nitrophenylboronic acid is a useful research compound. Its molecular formula is C7H8BNO4 and its molecular weight is 180.96 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-3-nitrophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-3-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación del Cáncer
El ácido 4-metil-3-nitrofenilborónico se utiliza en la preparación de inhibidores de la lactato deshidrogenasa, que es una enzima involucrada en la vía metabólica de las células cancerosas. Al inhibir esta enzima, los investigadores buscan prevenir la proliferación de células cancerosas .
Síntesis Orgánica
Este compuesto se utiliza en reacciones de acoplamiento Suzuki-Miyaura. Estas reacciones son fundamentales para formar enlaces carbono-carbono, que son esenciales para construir moléculas orgánicas complejas .
Investigación de la Tiroides
Sirve como precursor para la síntesis de imidazotiazaoles, que actúan como inhibidores del eflujo de yoduro en los tirocitos. Esta aplicación es significativa para estudiar la función y los trastornos de la tiroides .
Aplicaciones de Detección
Los ácidos borónicos, incluido el ácido 4-metil-3-nitrofenilborónico, tienen interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su uso en diversas aplicaciones de detección. Estas pueden variar desde ensayos homogéneos hasta métodos de detección heterogéneos .
Safety and Hazards
4-Methyl-3-nitrophenylboronic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-3-nitrophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 4-Methyl-3-nitrophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Methyl-3-nitrophenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from 4-Methyl-3-nitrophenylboronic acid) to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-Methyl-3-nitrophenylboronic acid, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the creation of complex organic structures .
Pharmacokinetics
It’s known that the compound is used in reactions under mild and functional group tolerant conditions , suggesting it may have good stability and reactivity. These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular effect of 4-Methyl-3-nitrophenylboronic acid’s action is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds . On a cellular level, these new compounds can have various effects depending on their specific structures and properties.
Action Environment
The action of 4-Methyl-3-nitrophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of 4-Methyl-3-nitrophenylboronic acid can be influenced by storage conditions . It’s recommended to store the compound in a dry, cool, and well-ventilated place .
Análisis Bioquímico
Biochemical Properties
4-Methyl-3-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolytic pathway . This inhibition can affect cancer cell proliferation, making it a compound of interest in cancer research. Additionally, it is used in the preparation of imidazothiazoles, which act as iodide efflux inhibitors in thyrocytes . The interactions of 4-Methyl-3-nitrophenylboronic acid with these enzymes and proteins are primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Cellular Effects
4-Methyl-3-nitrophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting lactate dehydrogenase, it can disrupt the glycolytic pathway, leading to altered energy production and metabolic flux in cells . This disruption can affect cell proliferation, particularly in cancer cells, where glycolysis is often upregulated. Additionally, the compound’s role in iodide efflux inhibition can impact thyroid cell function and hormone synthesis.
Molecular Mechanism
At the molecular level, 4-Methyl-3-nitrophenylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group can interact with the active sites of enzymes, such as lactate dehydrogenase, leading to enzyme inhibition . This interaction can result in changes in gene expression and cellular metabolism, particularly in pathways dependent on the inhibited enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-nitrophenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that its inhibitory effects on enzymes like lactate dehydrogenase can persist, leading to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Methyl-3-nitrophenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Methyl-3-nitrophenylboronic acid is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes like lactate dehydrogenase, affecting the glycolytic pathway and altering metabolite levels . The compound’s impact on metabolic flux can lead to changes in energy production and cellular function, particularly in cells with high glycolytic activity.
Transport and Distribution
Within cells and tissues, 4-Methyl-3-nitrophenylboronic acid is transported and distributed through interactions with transporters and binding proteins . Its boronic acid group facilitates binding to specific cellular components, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 4-Methyl-3-nitrophenylboronic acid is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function, particularly in enzyme inhibition and metabolic regulation.
Propiedades
IUPAC Name |
(4-methyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVXBRTNVFKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378514 | |
| Record name | 4-Methyl-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80500-27-2 | |
| Record name | 4-Methyl-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)






